7-Chloroisoquinoline-1-carbonitrile
Overview
Description
7-Chloroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 . It is also known by the synonyms 1-Isoquinolinecarbonitrile, 7-chloro- .
Molecular Structure Analysis
The molecular structure of this compound consists of a isoquinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The isoquinoline ring is substituted at the 7th position by a chlorine atom and at the 1st position by a carbonitrile group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 382.5±22.0 °C, and its predicted density is 1.36±0.1 g/cm3 . The pKa value is predicted to be -1.20±0.33 .Scientific Research Applications
1. Photophysical and Spectroscopic Applications
7-Chloroisoquinoline-1-carbonitrile has been utilized in studies focusing on its photophysical and spectroscopic properties. For instance, a study conducted by Singh, Singh, and Khurana (2017) synthesized a compound containing 1,2,3-triazole moiety and investigated its properties such as optimized structural parameters, spectroscopic (FT-IR and NMR), electronic, and photophysical properties using density functional theory calculations. This compound showed potential as a nonlinear optical material due to its high first-order hyperpolarizability (Singh, Singh, & Khurana, 2017).
2. Synthesis and Chemical Reactions
Another important application is in the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives. Mekheimer et al. (2019) reviewed various synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives, emphasizing its utility in producing biologically active compounds (Mekheimer et al., 2019).
3. Corrosion Inhibition
Research by Singh, Srivastava, and Quraishi (2016) explored the corrosion mitigation effects of quinoline derivatives, including compounds with chloroquinoline carbonitrile moieties. Their studies indicated significant inhibition efficiencies, suggesting applications in corrosion prevention (Singh, Srivastava, & Quraishi, 2016).
4. Computational Studies on Optoelectronic Properties
Irfan et al. (2020) conducted an in-depth study of compounds including hydroquinoline derivatives, focusing on their structural, electronic, optical, and charge transport properties. Their findings suggest that these compounds could be efficient multifunctional materials, highlighting the versatility of this compound derivatives (Irfan et al., 2020).
Properties
IUPAC Name |
7-chloroisoquinoline-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVPDKXXMXUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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